Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate
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Description
Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate is a chemical compound that has been synthesized and studied for various properties, including its molecular structure, vibrational wavenumbers, and potential applications in fields such as nonlinear optics and pharmaceuticals. The compound is related to other nitrobenzoate esters, which have been extensively researched due to their interesting chemical and physical properties.
Synthesis Analysis
The synthesis of Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate involves the reaction of 4-hydroxy-3-nitrobenzoic methyl ester with 2-bromoacetic ethyl ester in the presence of potassium carbonate. The reaction conditions have been optimized to achieve high yield and purity, with a reaction temperature of 50°C and a reaction time of 4 hours being found to be optimal. The product's structure was confirmed using various analytical techniques, including IR and NMR spectroscopy .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using single-crystal X-ray diffraction studies. These studies have shown that the nitro group is often coplanar with the attached benzene ring, indicating conjugation with the π-electron system. The crystal structure is further stabilized by intra- and intermolecular hydrogen bonds, which are a common feature in nitrobenzoate crystals .
Chemical Reactions Analysis
The reactivity of nitrobenzoate esters, including Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate, can be influenced by the presence of substituents on the benzene ring. For example, the introduction of a sulfonyl group can lead to C-S bond fission under alkaline conditions, which is an important consideration in the design of chemical reactions involving these esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzoate esters are influenced by their molecular structure. The solubility of related compounds, such as 3-methyl-2-nitrobenzoic acid, has been studied in various organic solvents, and it has been found that solubility increases with temperature. These solubility studies are important for optimizing the purification process of these compounds . Additionally, the first hyperpolarizability and infrared intensities of related compounds have been reported, which are relevant for applications in nonlinear optics .
Scientific Research Applications
Similarly, the crystal structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate has also been studied . These studies provide valuable information about the molecular structure and properties of these compounds, which can be useful in various scientific and industrial applications.
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Methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate : This compound has been studied in the field of crystallography and materials science. The researchers synthesized the compound, studied its crystal structure, and published their findings .
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Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate : The crystal structure of this compound has also been studied. These studies provide valuable information about the molecular structure and properties of these compounds, which can be useful in various scientific and industrial applications .
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Methyl (E)-3-(4-(2-ethoxy-2-oxoethoxy)phenyl … : This compound’s crystal structure has been studied, providing valuable insights into its molecular structure .
properties
IUPAC Name |
methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO7/c1-3-19-11(14)7-20-10-6-8(12(15)18-2)4-5-9(10)13(16)17/h4-6H,3,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQWLHPOXJZYHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650077 |
Source
|
Record name | Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate | |
CAS RN |
214848-28-9 |
Source
|
Record name | Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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